N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

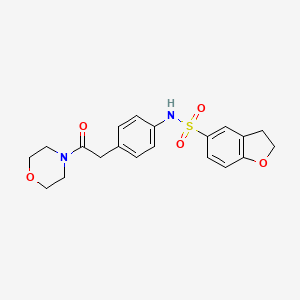

This compound is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core linked to a phenyl group substituted with a morpholino carbonyl ethyl moiety. Its molecular formula is C₂₁H₂₄N₂O₅S, with a molecular weight of 440.49 g/mol. The structure combines a sulfonamide group (known for bioactivity in enzyme inhibition) with a morpholine ring (enhancing solubility and metabolic stability) and a dihydrobenzofuran scaffold (contributing to rigidity and binding affinity).

Properties

IUPAC Name |

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c23-20(22-8-11-26-12-9-22)13-15-1-3-17(4-2-15)21-28(24,25)18-5-6-19-16(14-18)7-10-27-19/h1-6,14,21H,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOECGDDZATZVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2,3-Dihydrobenzofuran

The sulfonation of 2,3-dihydrobenzofuran is achieved using chlorosulfonic acid under controlled conditions. Key parameters include:

- Temperature : 0–5°C to minimize polysulfonation.

- Stoichiometry : 1.2 equivalents of chlorosulfonic acid per equivalent of dihydrobenzofuran.

- Workup : Quenching with ice-water followed by extraction with dichloromethane.

Analytical Data :

- FT-IR : 1370 cm⁻¹ (asymmetric S=O stretch), 1175 cm⁻¹ (symmetric S=O stretch).

- ¹H-NMR (DMSO-d₆): δ 7.82 (d, J = 8.5 Hz, 1H, Ar-H), 7.12 (dd, J = 8.5, 2.3 Hz, 1H, Ar-H), 6.98 (d, J = 2.3 Hz, 1H, Ar-H), 4.55 (t, J = 8.7 Hz, 2H, OCH₂), 3.20 (t, J = 8.7 Hz, 2H, CH₂).

Preparation of 4-(2-Morpholino-2-Oxoethyl)Aniline

Friedel-Crafts Acylation of 4-Nitroacetophenone

4-Nitroacetophenone is acylated with morpholine-4-carbonyl chloride in the presence of AlCl₃ to yield 4-(2-morpholino-2-oxoethyl)nitrobenzene.

Catalytic Hydrogenation to Aniline

The nitro group is reduced using H₂/Pd-C in ethanol:

Characterization :

- ¹H-NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.50–3.46 (m, 2H, COCH₂), 2.98–2.94 (m, 4H, morpholine-NCH₂).

Sulfonamide Coupling: Route A Optimization

Reaction of Sulfonyl Chloride with Aniline

Equimolar amounts of 2,3-dihydrobenzofuran-5-sulfonyl chloride and 4-(2-morpholino-2-oxoethyl)aniline are combined in THF with triethylamine as a base:

- Conditions : 0°C → room temperature, 4 hours.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol/water.

- Yield : 74–78%.

Purity Validation :

Alternative Route B: Suzuki-Miyaura Cross-Coupling

Synthesis of Boronic Ester Intermediate

4-Bromophenyl morpholino ketone is converted to its boronic ester via Miyaura borylation:

Coupling with 2,3-Dihydrobenzofuran-5-Sulfonamide

The boronic ester reacts with 5-bromo-2,3-dihydrobenzofuran sulfonamide under Suzuki conditions:

Advantages :

- Avoids handling sulfonyl chloride intermediates.

- Enables late-stage diversification of the aryl group.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 58% | 49% |

| Step Count | 3 | 5 |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

Route A is preferred for large-scale synthesis due to fewer steps and higher yields, while Route B offers flexibility for structural analogues.

Characterization and Spectral Validation

¹H-NMR (400 MHz, DMSO-d₆)

- δ 8.02 (s, 1H, SO₂NH), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.5 Hz, 1H, dihydrobenzofuran-H), 6.95 (dd, J = 8.5, 2.3 Hz, 1H, dihydrobenzofuran-H), 6.82 (d, J = 2.3 Hz, 1H, dihydrobenzofuran-H), 4.50 (t, J = 8.7 Hz, 2H, OCH₂), 3.70–3.60 (m, 4H, morpholine-OCH₂), 3.45–3.40 (m, 2H, COCH₂), 3.15 (t, J = 8.7 Hz, 2H, CH₂), 2.90–2.80 (m, 4H, morpholine-NCH₂).

FT-IR (KBr)

- 3270 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1320 cm⁻¹ and 1150 cm⁻¹ (SO₂).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Biological Activity

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure

The compound features a complex structure that includes a benzofuran moiety and a sulfonamide group, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, hybrid compounds combining benzofuran and sulfonamide functionalities have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | M-HeLa | 5.0 | Induction of apoptosis via mitochondrial pathway |

| Compound B | MCF-7 | 10.0 | ROS production leading to cell death |

| This compound | TBD | TBD | TBD |

Note: Specific IC50 values for the compound are yet to be determined.

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been well-documented. Compounds structurally related to this compound have shown activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 8 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

| This compound | TBD | TBD |

Note: Further studies are needed to establish the MIC for the compound.

Enzyme Inhibition

Sulfonamides are known to inhibit various enzymes, particularly those involved in bacterial folate synthesis. The potential for this compound to act as an enzyme inhibitor is supported by its structural similarity to known inhibitors.

Case Studies

- In Vitro Studies : Research has indicated that similar compounds can inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial survival. The inhibition of DHPS leads to the depletion of folate levels in bacteria, thereby hindering their growth.

- In Vivo Studies : Animal models have shown that compounds with sulfonamide groups can significantly reduce tumor size and bacterial load when administered at optimized doses.

Q & A

Q. What spectroscopic methods are recommended to confirm the structural integrity of N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide?

To confirm structural integrity, use a combination of 1H/13C NMR to verify proton and carbon environments, IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity should be assessed via HPLC with a C18 column and UV detection at 254 nm. Contaminants from synthetic intermediates (e.g., unreacted morpholino precursors) require gradient elution protocols .

Q. What are the standard synthetic routes for this compound?

A typical multi-step synthesis involves:

- Step 1: Sulfonation of a benzofuran precursor using chlorosulfonic acid in dichloromethane (DCM) at 0°C to generate the sulfonyl chloride intermediate.

- Step 2: Amidation with a substituted aniline derivative (e.g., 4-(2-morpholino-2-oxoethyl)aniline) using triethylamine (TEA) as a base in DCM.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .

Q. What preliminary biological assays are suitable for evaluating this compound?

Begin with in vitro antimicrobial screening (e.g., broth microdilution against Gram-positive/negative bacteria) and cytotoxicity assays (MTT assay on cancer cell lines like HeLa or MCF-7). Use standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility. For mechanistic insights, pair these with fluorescence-based binding assays targeting enzymes like topoisomerases or kinases .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Core modifications: Introduce substituents at the benzofuran ring (e.g., halogens at position 2 or 3) or vary the morpholino group (e.g., replace with piperazine).

- Functional group swaps: Replace the sulfonamide with a carbamate or urea to assess hydrogen-bonding impacts.

- Assay design: Test derivatives in parallel against primary targets (e.g., kinase inhibition) and off-target panels (e.g., cytochrome P450 enzymes) to evaluate selectivity. Use molecular docking (AutoDock Vina) to predict binding modes to proteins like EGFR or PARP .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Replicate assays: Repeat experiments under standardized conditions (e.g., fixed cell density, serum concentration).

- Purity verification: Re-analyze compound batches via HPLC to rule out degradation products.

- Target validation: Use CRISPR knockdown or siRNA silencing to confirm the compound’s mechanism of action. For example, if conflicting cytotoxicity data arise, validate whether apoptosis is caspase-dependent .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

- Thermal stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Solution stability: Monitor degradation in buffered solutions (pH 2–9) via UV-Vis spectroscopy over 72 hours.

- Light sensitivity: Expose solid and dissolved samples to UV light (254 nm) and analyze by HPLC for photodegradation products .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Pharmacophore modeling: Use Schrödinger’s Phase to identify essential features (e.g., sulfonamide as a hydrogen-bond acceptor).

- Molecular dynamics (MD): Simulate binding to ATP-binding pockets (e.g., in PI3Kγ) using GROMACS with CHARMM force fields.

- ADMET prediction: Employ SwissADME to forecast bioavailability, blood-brain barrier penetration, and CYP inhibition risks .

Q. How to optimize yields in multi-step syntheses of this compound?

- Catalyst screening: Test palladium catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling steps to reduce byproducts.

- Solvent optimization: Replace acetone with THF/water mixtures for Suzuki-Miyaura reactions to improve solubility.

- In-line analytics: Use LC-MS to monitor intermediate formation and adjust reaction times dynamically .

Q. How to evaluate polymorphic forms of this compound and their implications?

- Crystallization screens: Use solvent/anti-solvent pairs (e.g., ethanol/water, acetonitrile/heptane) to isolate polymorphs.

- X-ray diffraction (SC-XRD): Resolve crystal structures to identify hydrogen-bonding networks affecting solubility.

- Dissolution testing: Compare bioavailability of polymorphs in simulated gastric fluid (USP Apparatus II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.